Molecular Weight and Lipophilicity Differentiation from Unsubstituted and Methyl-Substituted Analogues
CAS 55285-34-2 has a molecular weight of 256.30 g/mol, 42.08 Da higher than the unsubstituted phenyl analogue (2-(phenylamino)nicotinic acid, MW 214.22) and 28.05 Da higher than the 4-methyl analogue (MW 228.25). In the context of lead optimization, this additional mass is accompanied by increased lipophilicity attributable to the isopropyl group (calculated π contribution ≈ +1.3 vs. H). This positions CAS 55285-34-2 above the minimum lipophilicity threshold often required for membrane permeability while remaining below MW 300, a favorable zone for oral bioavailability according to Lipinski guidelines.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 256.30 g/mol |
| Comparator Or Baseline | 2-(Phenylamino)nicotinic acid: 214.22 g/mol; 2-[(4-Methylphenyl)amino]nicotinic acid: 228.25 g/mol |
| Quantified Difference | +42.08 Da vs. phenyl analogue; +28.05 Da vs. 4-methyl analogue |
| Conditions | Calculated from molecular formula; MW confirmed by multiple vendor sources (Biosynth, ChemScene, ChemicalBook) |
Why This Matters
Molecular weight and lipophilicity are primary filters in drug discovery triage; the isopropyl group provides a distinct lipophilic increment without pushing MW beyond 300, a boundary often associated with reduced oral absorption.
